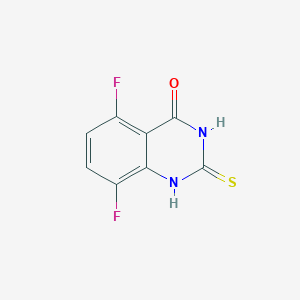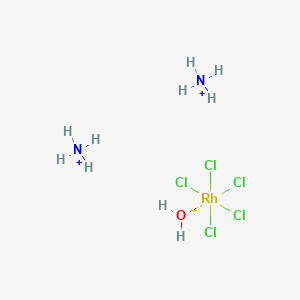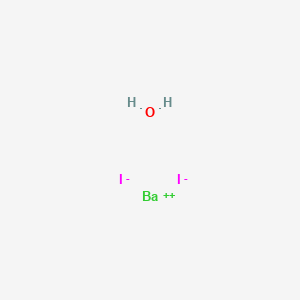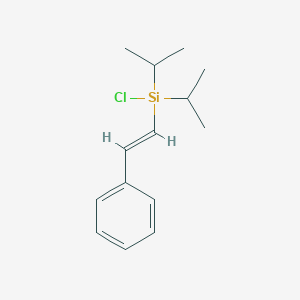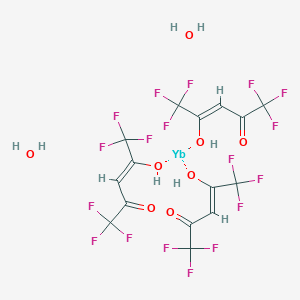
Ethylenediamine-N,N'-diacetic-N,N'-dipropionic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate, also known as EDDADP, is a complexing agent derived from ethylenediamine . It acts as a chelating agent and is used as a haemostatic . It has been associated with tumor-inhibitory effects .
Molecular Structure Analysis
The molecular formula of Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate is C12H20N2O8 . The molecular weight is 320.30 g/mol .Chemical Reactions Analysis
Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate can be used to synthesize binary and ternary copper (II) complexes with potent proteasome inhibitory properties . It can also form Pd (EDDA) complexes which can coordinate with amino acids, peptides, or DNA units .Physical And Chemical Properties Analysis
Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate is a white to almost white powder or crystal . It is soluble in warm water . The melting point is 224°C .Applications De Recherche Scientifique
Chelating Agent
Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate acts as a chelating agent . Chelating agents are substances that can form several bonds to a single metal ion, making them useful in many industrial and medical applications.
Synthesis of Binary and Ternary Copper (II) Complexes
This compound can be used to synthesize binary and ternary copper (II) complexes with potent proteasome inhibitory properties . Proteasome inhibitors are used in cancer treatment to prevent the breakdown of proteins that regulate the cell cycle, thus killing cancer cells.
Coordination with Amino Acids, Peptides, or DNA Units
Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate can coordinate with amino acids, peptides, or DNA units . This property can be exploited in various fields such as drug delivery and molecular biology.
Haemostatic Applications
It is used as a haemostatic . Haemostatics are agents that promote hemostasis (stop bleeding), either by promoting coagulation or by ceasing blood flow to a particular area.
Industrial Applications
Over the last decades, they have been used in several applications, such as scale and corrosion inhibitors, pulp, paper and textile production, cleaning and laundry operations, prevention/inhibition of the growth of microorganisms, soil remediation, wastes and effluents treatment, agriculture, metal electroplating and other surface treatments, tanning processes, cement admixtures, photography, food products, pharmaceuticals, and cosmetics .
Research Use
This compound is marked as Research Use Only (RUO) , indicating its importance in scientific research and experimentation.
Safety and Hazards
Mécanisme D'action
Target of Action
Ethylenediamine-N,N’-diacetic-N,N’-dipropionic acid hydrate, also known as EDDA, is primarily a chelating agent . Its primary targets are metal ions , particularly copper (II) ions .
Mode of Action
EDDA interacts with its targets by forming complexes . It has the ability to bind to metal ions, such as copper (II), through a process known as chelation . This interaction results in the formation of stable, water-soluble complexes that can be easily excreted from the body .
Biochemical Pathways
The chelation process affects various biochemical pathways. For instance, EDDA has been used to synthesize binary and ternary copper (II) complexes with potent proteasome inhibitory properties . Additionally, it can form Pd (EDDA) complexes which can coordinate with amino acids, peptides, or DNA units .
Pharmacokinetics
As a chelating agent, it is expected to have good bioavailability due to its ability to form water-soluble complexes with metal ions .
Result of Action
The molecular and cellular effects of EDDA’s action are largely dependent on the specific metal ions it chelates. For instance, by chelating copper (II) ions, EDDA can inhibit the activity of the proteasome, a complex that degrades unneeded or damaged proteins within cells .
Action Environment
The action, efficacy, and stability of EDDA can be influenced by various environmental factors. For instance, the presence of specific metal ions in the environment can affect EDDA’s chelating activity . Additionally, factors such as pH and temperature can influence the stability of the complexes formed by EDDA .
Propriétés
IUPAC Name |
3-[2-[2-carboxyethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O8.H2O/c15-9(16)1-3-13(7-11(19)20)5-6-14(8-12(21)22)4-2-10(17)18;/h1-8H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVYLYLOBPAUMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCN(CCC(=O)O)CC(=O)O)CC(=O)O)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[2-Carboxyethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]propanoic acid;hydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

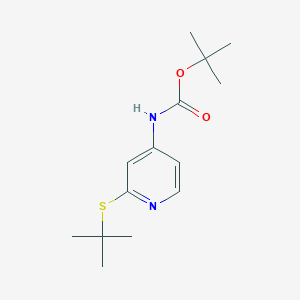

![Ethyl 2-(pyridin-4-yl)benzo[d]thiazole-5-carboxylate, 98%](/img/structure/B6298338.png)


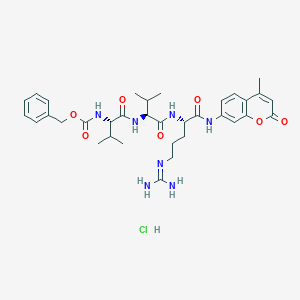
![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)
![5-t-Butyl 2-ethyl 6,7-dihydrothiazolo[4,5-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B6298367.png)
